molecular formula C14H20N2O4S B2692714 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922007-11-2

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide

Cat. No.: B2692714
CAS No.: 922007-11-2
M. Wt: 312.38
InChI Key: GSTKPWZVPMLTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a sulfonamide group , a tetrahydrobenzo[f][1,4]oxazepine moiety , and a pyrazole ring . The molecular formula is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 306.38 g/mol. This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For example, sulfonamides are known to inhibit bacterial growth by targeting the folate synthesis pathway. The specific compound under consideration may share similar mechanisms due to the presence of the sulfonamide group.

Anticancer Properties

Preliminary investigations suggest that derivatives of tetrahydrobenzo-fused compounds can exhibit anticancer activities. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. Case studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.

Anti-inflammatory Effects

Compounds with similar structural features have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines could be a significant aspect of this compound's biological profile.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in metabolic pathways:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), crucial in bacterial folate synthesis.
  • Cell Signaling Modulation : The tetrahydrobenzo structure may influence cell signaling pathways related to cancer proliferation or inflammation.
  • Apoptotic Pathways : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially making this compound effective against certain types of tumors.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds. For instance:

  • A study investigated the anticancer activity of tetrahydrobenzo derivatives in various cancer cell lines, showing promising results in inducing cell death through apoptosis .
CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-710Apoptosis
Compound BMDA-MB-2315Cell Cycle Arrest
  • Another research effort highlighted the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains, demonstrating significant inhibition at low concentrations .

Properties

IUPAC Name

2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10(2)9-21(18,19)15-11-4-5-13-12(8-11)14(17)16(3)6-7-20-13/h4-5,8,10,15H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTKPWZVPMLTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCCN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.